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UV-Vis Spectral Data for ortho-Benzoquinone

The following data is compiled by the National Institute of Standards and Technology (NIST) for o-

Benzoquinone [1].

Property Value / Description

CAS Registry Number 583-63-1 [1]

Molecular Formula C6H4O2 [1]

Molecular Weight 108.0948 g/mol [1]

Source Nagakura and Kuboyama, 1954 [1]

Instrument Beckman DU [1]

Digitized Spectrum Available on the NIST Webbook site [1]

The digitized spectrum on NIST shows a single, broad absorption band in the UV region. The absorption

maximum (λmax) occurs at approximately 388 nm [1]. The spectrum does not extend into the visible light

range (400-800 nm), which is consistent with the compound not being deeply colored.
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Experimental Context and Stability

Understanding the experimental context is crucial for interpreting this data and designing new experiments.

Spectrometer Basics: UV-Visible spectroscopy measures the absorption of light by a sample. The

molar absorptivity (ε) reflects both the size of the light-absorbing group (chromophore) and the
probability that the light will be absorbed. Strongly absorbing chromophores, like extended quinones,

can have ε values over 10,000 [2].
The Chromophore: The absorption around 388 nm is characteristic of the ortho-quinone group itself.

Isolated carbonyl groups have transitions at much lower wavelengths (e.g., n→π* at 290 nm), but
conjugation within the quinone structure shifts the absorption to longer wavelengths (lower energy)

[2].
Critical Consideration: Reactivity: ortho-Quinones are highly reactive and unstable molecules. A

study on similar catechol-derived ortho-quinones reported that they can degrade rapidly at neutral pH,
with half-lives ranging from a few minutes to under an hour [3]. This extreme reactivity must be

accounted for in experimental design, as it can significantly affect the obtained spectrum.

Proposed Experimental Workflow

Based on the available information, here is a generalized workflow for obtaining UV-Vis data on similar

unstable quinone compounds.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
https://www.mdpi.com/1422-0067/17/2/164
https://www.smolecule.com/products/s568630?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start: Plan Experiment

Prepare stock solution
in cold, acidic buffer

(pH ~5.3)

Oxidize catechol precursor
(e.g., with tyrosinase)

to generate ortho-quinone

Immediately transfer to
spectrometer cuvette

(pre-cooled)

Acquire UV-Vis scan
rapidly after mixing

Repeat scans over time
to monitor stability/degradation

Analyze Data:
Identify λmax, track changes

Click to download full resolution via product page

Experimental workflow for unstable quinones

Navigating Data Gaps and Next Steps
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The scarcity of detailed spectral parameters like molar absorptivity for ortho-benzoquinone is not unusual for

highly reactive compounds. To proceed with your research:

Use the Provided Data: The NIST λmax of 388 nm serves as a key benchmark for identifying ortho-
benzoquinone in solution [1].

Prioritize Controlled Experiments: The proposed workflow and findings on quinone instability [3]
are critical for your experimental design. Focus on rapid measurement and environmental control.

Explore Specialized Databases: For more comprehensive data, consider searching specialized
chemical databases like Reaxys or SciFinder, which may contain deeper archival information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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